molecular formula C5H12F2N2 B1201427 5,5-Difluoropentane-1,4-diamine CAS No. 86120-58-3

5,5-Difluoropentane-1,4-diamine

Cat. No.: B1201427
CAS No.: 86120-58-3
M. Wt: 138.16 g/mol
InChI Key: PUAMHXQPUKPWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Difluoropentane-1,4-diamine is a valuable aliphatic diamine compound featuring two terminal amine groups and two fluorine atoms on the terminal carbon, making it a versatile building block in organic synthesis and medicinal chemistry research. The presence of the 5,5-difluoro motif is of significant interest in the design of mechanism-based enzyme inhibitors, potentially acting as an electrophilic trap or a ketone mimic. This diamine structure suggests potential applications in the synthesis of complex molecules, such as fused heterocyclic systems (e.g., imidazoles, pyrimidines), and as a precursor for functionalized materials. The primary amine groups can undergo standard acylation and sulfonation reactions, while the geminal difluoro group can influence the compound's electronic properties and metabolic stability. Researchers can utilize this bifunctional compound for constructing molecular scaffolds with specific spatial geometries or for incorporating fluorine atoms to modulate the lipophilicity and bioavailability of target molecules. As a key intermediate, it holds promise in various fields, including pharmaceutical development, chemical biology, and materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 115619-25-5 Molecular Formula: C5H11F2N (Note: The formula C5H11F2N from a similar compound, 5,5-Difluoropentan-1-amine, has been used as a basis. The formula for the 1,4-diamine would be C5H12F2N2) Molecular Weight: 123.14 g/mol (Based on C5H11F2N; the 1,4-diamine would have a different mass)

Properties

CAS No.

86120-58-3

Molecular Formula

C5H12F2N2

Molecular Weight

138.16 g/mol

IUPAC Name

5,5-difluoropentane-1,4-diamine

InChI

InChI=1S/C5H12F2N2/c6-5(7)4(9)2-1-3-8/h4-5H,1-3,8-9H2

InChI Key

PUAMHXQPUKPWSJ-UHFFFAOYSA-N

SMILES

C(CC(C(F)F)N)CN

Canonical SMILES

C(CC(C(F)F)N)CN

Synonyms

ADFMP
alpha-difluoromethylputrescine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Biochemical Properties

The closest structural analogs of 5,5-Difluoropentane-1,4-diamine are 5-fluoropentane-1,4-diamine and other fluorinated diamines such as 4-(substituted)-5-fluorobenzene-1,2-diamine (synthesized via SnCl₂-mediated reduction, as described in ). Key differences include:

Property This compound 5-Fluoropentane-1,4-diamine 4-(Substituted)-5-fluorobenzene-1,2-diamine
Fluorine Substitution C5,5-difluoro C5-monofluoro Aromatic fluorine at C5
pKa of α-Amino Group 6.4 7.75 Not reported
Substrate for DAO (EC 1.4.3.6) No Yes Not tested
Substrate for MAO (EC 1.4.3.4) High activity Moderate activity Not tested
ODC Inhibition (Prostate) Slight decrease Marked decrease Not applicable

Enzyme Interaction and Selectivity

  • Ornithine Decarboxylase (ODC): While both 5,5-difluoro and 5-fluoro derivatives inhibit ODC in vitro, their in vivo efficacy diverges. The monofluorinated compound reduces prostate ODC activity by >50%, whereas the difluorinated analog causes only a marginal effect . This discrepancy is attributed to differences in metabolism and tissue penetration influenced by fluorine substitution.
  • Aminotransferase Effects: Both compounds decrease 4-aminobutyrate:2-oxoglutarate aminotransferase (EC 2.6.1.19) activity in the brain, suggesting shared neurochemical effects despite divergent ODC inhibition profiles .

Functional Implications

  • Therapeutic Potential: The monofluorinated derivative’s potent ODC inhibition suggests utility in conditions requiring polyamine depletion (e.g., cancer), whereas the difluorinated compound’s MAO substrate activity may align with neurological applications.
  • Toxicity : Both compounds exhibit neurochemical effects, necessitating careful evaluation of dose-dependent toxicity.

Notes

pKa and Bioactivity : The lower pKa of this compound reduces protonation at physiological pH, enhancing its interaction with MAO and limiting DAO-mediated degradation .

In Vivo vs. In Vitro Discrepancies : Despite similar in vitro ODC inhibition, the difluorinated compound’s reduced in vivo efficacy underscores the importance of metabolic pathways in determining functional outcomes .

Comparative Limitations : Data for aromatic fluorinated diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) remain sparse, highlighting a gap in comparative biochemical studies .

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